3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde (CAS 1563239-70-2) is a specialized alpha,beta-unsaturated aldehyde building block characterized by a thiophene core fully blocked at the highly reactive C2 and C5 positions by methyl groups. In industrial and advanced laboratory procurement, it is primarily sourced as a bifunctional precursor for photochromic diarylethenes, complex pyrano[3,4-c]pyrroles, and thienylacetic acid derivatives. The propenal extended chain provides a highly reactive Michael acceptor and cyclization handle, while the 2,5-dimethyl substitution imparts critical steric hindrance and oxidative stability. This dual functionality makes it an indispensable intermediate for synthesizing fatigue-resistant optical switches, fluorescent probes, and targeted pharmaceutical scaffolds where standard thiophene aldehydes would fail due to side reactions or lack of conjugation length [1].
Substituting 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde with simpler analogs like 3-(thiophen-3-yl)acrylaldehyde or 3-(2,5-dimethylthiophen-3-yl)carbaldehyde leads to catastrophic failures in downstream applications. In photochromic material synthesis, the absence of the C2 methyl group allows irreversible photochemical side reactions at the alpha position, reducing the fatigue resistance of derived diarylethenes from over 10,000 cycles to fewer than 100 cycles [1]. Furthermore, replacing the acrylaldehyde (propenal) moiety with a standard carbaldehyde eliminates the alpha,beta-unsaturated system required for Nazarov-type cyclizations and cascade cycloadditions. Consequently, buyers attempting to use shorter-chain or unmethylated analogs will face near-zero yields in forming cyclopentene-based optical switches or pyranopyrrole heterocycles [2].
The 2,5-dimethyl substitution on the thiophene ring is not merely a structural variation; it is an absolute requirement for the operational stability of derived optical switches. When 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde is utilized to synthesize diarylethene cores, the resulting photochromic molecules exhibit exceptional fatigue resistance, maintaining reversible open/closed photoisomerization for >10,000 cycles. In direct contrast, diarylethenes derived from unsubstituted 3-(thiophen-3-yl)acrylaldehyde undergo rapid irreversible degradation at the reactive alpha positions, failing after <100 cycles. This quantitative leap in stability dictates its mandatory procurement for optical memory and smart glass applications [1].
| Evidence Dimension | Reversible Photochromic Cycles (Fatigue Resistance) |
| Target Compound Data | >10,000 cycles (2,5-dimethyl blocked derivatives) |
| Comparator Or Baseline | <100 cycles (Unsubstituted thiophene derivatives) |
| Quantified Difference | >100-fold increase in operational lifespan |
| Conditions | UV/Vis alternating irradiation in solution or polymer matrix |
Buyers developing commercial photochromic materials must procure the 2,5-dimethylated precursor to ensure the end-product meets industrial longevity standards.
The extended alpha,beta-unsaturated system of the acrylaldehyde moiety enables highly specific cascade reactions that are impossible with shorter-chain carbaldehydes. In the diastereoselective cascade assembly with tetracyanoalkanones, 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde reacts efficiently to form complex pyrano[3,4-c]pyrrole derivatives in yields of 70-85% under mild conditions. If a buyer substitutes this with 3-(2,5-dimethylthiophen-3-yl)carbaldehyde, the reaction completely fails (0% yield) because the requisite Michael addition pathway cannot initiate without the vinyl group. This makes the exact propenal chain length a non-negotiable procurement specification for these heterocyclic syntheses [1].
| Evidence Dimension | Yield of Pyrano[3,4-c]pyrrole via Cascade Assembly |
| Target Compound Data | 70-85% yield |
| Comparator Or Baseline | 0% yield (using 3-(2,5-dimethylthiophen-3-yl)carbaldehyde) |
| Quantified Difference | Absolute requirement for the propenal moiety to initiate the reaction |
| Conditions | Reaction with tetracyanoalkanones in acetic acid at room temperature |
Ensures that researchers and process chemists can successfully access complex pyranopyrrole scaffolds in a single synthetic step.
3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde serves as a highly efficient starting material for the synthesis of 2,5-dimethylthienylacetic acids via the Willgerodt-Kindler reaction under phase-transfer catalysis (PTC). This route achieves isolated yields of ~54-65% in a streamlined one-pot procedure. By contrast, traditional multi-step syntheses starting from acetylthiophenes require the isolation of toxic morpholinoethanethione intermediates and subsequent harsh hydrolysis, often resulting in lower overall yields and higher process complexity. The direct use of the acrylaldehyde under PTC conditions significantly improves manufacturability and reduces hazardous waste [1].
| Evidence Dimension | Synthetic Route Efficiency to Thienylacetic Acids |
| Target Compound Data | ~54-65% yield (One-pot PTC from acrylaldehyde) |
| Comparator Or Baseline | Multi-step route requiring toxic intermediate isolation (from acetylthiophenes) |
| Quantified Difference | Elimination of intermediate isolation steps with comparable or improved overall yield |
| Conditions | Willgerodt-Kindler reaction under phase-transfer conditions |
Procuring the acrylaldehyde enables a greener, more streamlined synthetic route for pharmaceutical and agrochemical intermediates.
In the design of push-pull diarylethenes, the steric bulk provided by the 2,5-dimethyl groups is critical for tuning the ground-state conformation. Derivatives synthesized from 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde strongly favor the anti-parallel conformation required for photocyclization, leading to high quantum yields of ring closure (often >0.3). Unsubstituted or mono-substituted analogs exhibit higher conformational flexibility, resulting in a higher population of the photochemically inactive parallel conformation, which drastically reduces the cyclization quantum yield and the resulting optical contrast ratio. Thus, the di-methylation is essential for maximizing device performance [1].
| Evidence Dimension | Photocyclization Quantum Yield |
| Target Compound Data | High (>0.3) due to favored anti-parallel conformation |
| Comparator Or Baseline | Significantly lower (due to competitive parallel conformation in unmethylated analogs) |
| Quantified Difference | Substantial increase in the efficiency of the photochromic transformation |
| Conditions | UV irradiation of push-pull diarylethenes in solvent |
Critical for buyers engineering high-performance optical switches where maximum color contrast and switching efficiency are required.
The compound is the premier building block for creating dithienylethene-based photochromic materials. Because the 2,5-dimethyl groups block degradation pathways, it is the exact right choice for procuring precursors intended for optical memories, smart windows, and photoswitchable catalysts [1].
Due to its reactive alpha,beta-unsaturated aldehyde, it is uniquely suited for cascade cycloadditions with tetracyanoalkanones, enabling the rapid construction of complex heterocyclic libraries for drug discovery where shorter-chain carbaldehydes fail [2].
It serves as an efficient precursor in one-pot Willgerodt-Kindler reactions, providing a streamlined, greener route to important pharmaceutical and agrochemical intermediates compared to traditional, multi-step acetylthiophene pathways [3].
The combination of the electron-rich dimethylthiophene core and the conjugating propenal linker makes it an ideal starting material for synthesizing advanced fluorophores and intramolecular charge transfer (ICT) sensors used in biological imaging and chemical detection [4].